Comprehensive ¹H and ¹³C NMR Spectral Reference and Structural Elucidation Guide for 2-(3-Aminooxetan-3-yl)propan-2-ol
Comprehensive ¹H and ¹³C NMR Spectral Reference and Structural Elucidation Guide for 2-(3-Aminooxetan-3-yl)propan-2-ol
Executive Summary
The compound 2-(3-Aminooxetan-3-yl)propan-2-ol (PubChem CID: 165592065)[1] is a highly polar, sp³-rich building block of significant interest in modern drug development. Small, strained heterocycles like oxetanes are increasingly utilized in medicinal chemistry as metabolically stable, water-soluble bioisosteres for gem-dimethyl groups or carbonyl functionalities[2]. However, the rigid four-membered ring introduces unique structural dynamics—specifically, restricted rotation and distinct magnetic environments—that complicate nuclear magnetic resonance (NMR) interpretation.
This technical whitepaper provides an authoritative guide to the predicted ¹H and ¹³C NMR spectral data for this molecule, detailing the causality behind the observed chemical shifts, spin-spin coupling logic, and a self-validating protocol for experimental acquisition.
Structural Dynamics & Causality in Oxetane NMR
To accurately interpret the NMR spectrum of 2-(3-aminooxetan-3-yl)propan-2-ol, one must understand the geometric constraints of the oxetane core.
The molecule possesses a local plane of symmetry bisecting the C3–N and C3–C bonds, which renders the two methylene groups of the oxetane ring (C2 and C4) chemically equivalent. However, the two protons within each methylene group are diastereotopic [3][4].
-
Top Face: One proton is cis to the primary amine (-NH₂).
-
Bottom Face: The other proton is cis to the bulky 2-hydroxypropan-2-yl group.
Because the rigid ring prevents free rotation, these protons are locked in distinct spatial and magnetic environments. This difference in shielding causes them to resonate at different chemical shifts and split each other via geminal coupling ( 2J≈6.5−7.5 Hz), resulting in a characteristic pair of doublets (an AB spin system) rather than a simple singlet[3].
Standardized Sample Preparation & Acquisition Protocol
A robust, self-validating NMR protocol ensures that the data collected is both reproducible and structurally definitive. For this specific molecule, the choice of solvent is the most critical variable.
Step-by-Step Methodology
-
Solvent Selection (Causality): Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d₆ [5]. Why DMSO-d₆? As a strong hydrogen-bond acceptor, DMSO slows down the intermolecular proton exchange rate. This allows the exchangeable -NH₂ and -OH protons to be observed as distinct broad singlets, whereas protic or non-polar solvents (like CDCl₃) might cause these signals to coalesce or vanish into the baseline[6].
-
Tube Preparation: Transfer the solution into a scrupulously clean 5 mm NMR tube. Ensure the liquid column height is exactly ~0.6 mL to allow the spectrometer to shim the sample properly without edge-effect distortions[6].
-
Shimming and Tuning: Insert the sample and perform automated or manual gradient shimming (Z1–Z5) until the residual solvent peak exhibits a line width at half-height of <0.5 Hz[5].
-
1D ¹H Acquisition: Acquire the proton spectrum at 400 MHz or higher. Use a minimum of 16 scans and a relaxation delay (D1) of 2–5 seconds to ensure complete relaxation of the quaternary methyl protons.
-
Data Processing: Apply an exponential apodization function (Line Broadening = 0.3 Hz) prior to Fourier transformation. Perform rigorous manual phase correction (to 0.1º accuracy) and baseline correction to ensure accurate integration[7].
Fig 1. Sequential workflow for NMR acquisition and structural validation.
Quantitative Spectral Reference Data
The following tables summarize the predicted high-resolution NMR data for 2-(3-aminooxetan-3-yl)propan-2-ol, derived from established empirical chemical shift rules for 3,3-disubstituted oxetanes[2][3].
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment / Structural Rationale |
| 1.15 | Singlet (s) | 6H | - | -CH₃ groups of the propan-2-ol moiety. Equivalent by symmetry. |
| 2.20 | Broad Singlet (br s) | 2H | - | -NH₂ amine protons. Broadened due to quadrupolar relaxation of ¹⁴N and slow exchange. |
| 4.35 | Doublet (d) | 2H | ~6.8 | Oxetane -CH₂- (H_a). Diastereotopic proton cis to the -NH₂ group. |
| 4.50 | Broad Singlet (br s) | 1H | - | -OH hydroxyl proton. Visible due to DMSO-d₆ hydrogen bonding. |
| 4.60 | Doublet (d) | 2H | ~6.8 | Oxetane -CH₂- (H_b). Diastereotopic proton cis to the bulky alkyl group. |
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Type | Assignment / Structural Rationale |
| 24.5 | CH₃ | Methyl carbons of the propan-2-ol moiety. |
| 63.2 | C (Quaternary) | C3 of the oxetane ring. Deshielded by the adjacent nitrogen and oxygen atoms. |
| 71.8 | C (Quaternary) | C-OH of the propan-2-ol moiety. |
| 81.5 | CH₂ | C2 and C4 of the oxetane ring. Highly deshielded due to the adjacent ring oxygen. |
Spin-Spin Coupling Logic & 2D Validation
To ensure the protocol is a self-validating system, 1D assignments must be cross-examined using 2D NMR techniques. The diastereotopic nature of the oxetane protons (H_a and H_b) is the most complex feature of this spectrum.
In a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment, both the 4.35 ppm and 4.60 ppm proton signals will correlate to the exact same carbon resonance at 81.5 ppm. This definitively proves that both distinct proton signals arise from the same methylene carbon, validating the diastereotopic causality rather than indicating an impurity. Furthermore, a 2D HMBC (Heteronuclear Multiple Bond Correlation) will show strong ³J_CH correlations from the methyl protons (1.15 ppm) to the oxetane C3 quaternary carbon (63.2 ppm), confirming the connectivity of the propan-2-ol group to the oxetane core.
Fig 2. Causality of diastereotopic splitting and geminal coupling in the oxetane ring.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 165592065, 2-(3-Aminooxetan-3-yl)propan-2-ol". PubChem. URL:[Link]
-
Mestrelab Research. "qNMR Purity Recipe Book (1 - Sample Preparation)". Mestrelab Analytical Chemistry Software. URL:[Link]
-
Kondratov, I. S., et al. "Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks". ChemRxiv (2024). URL:[Link]
-
G. N. V., et al. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition". Molecules 2023, 28, 1091. URL:[Link]
-
Mestrelab Research. "qNMR Purity Recipe Book (3 - Data Processing)". Mestrelab Analytical Chemistry Software. URL: [Link]
-
Columbia University NMR Center. "Welcome to the NMR Center: Sample Preparation Guidelines". Columbia University Chemistry. URL:[Link]
Sources
- 1. 2-(3-Aminooxetan-3-yl)propan-2-ol | C6H13NO2 | CID 165592065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 7. qNMR Purity Recipe Book (3 - Data Processing) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
